![molecular formula C8H11Cl2FN2 B2651223 5-Fluoroindolin-7-amine dihydrochloride CAS No. 2306268-35-7](/img/structure/B2651223.png)
5-Fluoroindolin-7-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroindolin-7-amine dihydrochloride is a chemical compound with the CAS Number: 2306268-35-7 . It has a molecular weight of 225.09 and its linear formula is C8H11CL2FN2 .
Molecular Structure Analysis
The InChI code for 5-Fluoroindolin-7-amine dihydrochloride is 1S/C8H9FN2.2ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;;/h3-4,11H,1-2,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoroindolin-7-amine dihydrochloride include its molecular weight (225.09 g/mol), molecular formula (C8H11Cl2FN2), and InChI code . Unfortunately, other properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
1. Role in Monoaminergic System and Antidepressant-Like Effects
5-Fluoroindolin-7-amine dihydrochloride has been studied for its potential role in the monoaminergic system, particularly in relation to its antidepressant-like effects. In a study by Pesarico et al. (2014), the derivative 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) showed significant antidepressant-like effects in mice. This effect was mediated through serotonergic and dopaminergic systems, suggesting potential applications in mental health treatments (Pesarico et al., 2014).
2. Biochemical Modulation in Cancer Treatment
5-Fluoroindolin-7-amine dihydrochloride derivatives have been utilized in enhancing the activity of fluorouracil (5-FU) in cancer treatment. Poon et al. (1989) investigated the effectiveness of various regimens designed to enhance 5-FU's effectiveness in managing advanced colorectal cancer. This study highlights the compound's potential in improving cancer treatment outcomes (Poon et al., 1989).
3. Synthesis and Characterization in Chemical Research
Nycz et al. (2019) explored new approaches to the synthesis and characterization of derivatives related to 5-Fluoroindolin-7-amine dihydrochloride. Their work provides insights into the synthesis processes and electrochemical properties of such compounds, which is essential for developing novel applications in various fields, including material science and pharmaceuticals (Nycz et al., 2019).
4. Development of Novel Herbicides
The compound has been studied for its potential application in the development of novel herbicides. Johnson et al. (2015) demonstrated the synthesis of 4-amino-5-fluoropicolinates through the cascade cyclization of fluoroalkyl alkynylimines with primary amines. This research opens pathways for the use of 5-Fluoroindolin-7-amine dihydrochloride in agricultural sciences (Johnson et al., 2015).
5. Antibacterial Properties
The compound has been investigated for its antibacterial properties. Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models to investigate their antibacterial properties, demonstrating the compound's potential in addressing bacterial infections (Al-Hiari et al., 2007).
Mechanism of Action
While the specific mechanism of action for 5-Fluoroindolin-7-amine dihydrochloride is not mentioned in the sources I found, one related compound, 5-fluoro-2-oxindole, has been studied as an α-glucosidase inhibitor . α-Glucosidase inhibitors prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .
Safety and Hazards
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indol-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;;/h3-4,11H,1-2,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZZRTQOQRSAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroindolin-7-amine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.